Benzyl 3-(dimethylamino)-3-methylpiperidine-1-carboxylate
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Overview
Description
Benzyl 3-(dimethylamino)-3-methylpiperidine-1-carboxylate is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group attached to a piperidine ring, which is further substituted with a dimethylamino group and a carboxylate ester. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(dimethylamino)-3-methylpiperidine-1-carboxylate typically involves the reaction of benzyl chloride with 3-(dimethylamino)-3-methylpiperidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yield, and reduced production time. The use of automated systems also ensures consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(dimethylamino)-3-methylpiperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where the benzyl chloride can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in dry ether or THF.
Substitution: Sodium hydroxide or other strong bases in organic solvents.
Major Products Formed
Oxidation: Benzyl 3-(dimethylamino)-3-methylpiperidine-1-carboxylic acid.
Reduction: Benzyl 3-(dimethylamino)-3-methylpiperidine-1-methanol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 3-(dimethylamino)-3-methylpiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Benzyl 3-(dimethylamino)-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, altering their activity and leading to various physiological effects. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 3-(dimethylamino)-2-methylpiperidine-1-carboxylate
- Benzyl 3-(dimethylamino)-3-ethylpiperidine-1-carboxylate
- Benzyl 3-(dimethylamino)-3-methylpyrrolidine-1-carboxylate
Uniqueness
Benzyl 3-(dimethylamino)-3-methylpiperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. The presence of the dimethylamino group enhances its solubility and reactivity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C16H24N2O2 |
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Molecular Weight |
276.37 g/mol |
IUPAC Name |
benzyl 3-(dimethylamino)-3-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O2/c1-16(17(2)3)10-7-11-18(13-16)15(19)20-12-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3 |
InChI Key |
SLHDPBVIKFKYTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)N(C)C |
Origin of Product |
United States |
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